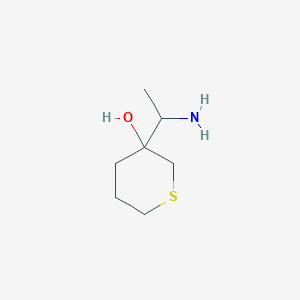
3-(1-Aminoethyl)thian-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminoethyl)thian-3-ol is an organic compound with the molecular formula C6H13NOS It features a thian-3-ol ring substituted with an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)thian-3-ol can be achieved through several methods. One common approach involves the reaction of thian-3-ol with an appropriate aminoethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts. Engineered transaminase polypeptides have been developed to convert substrates like 3’-hydroxyacetophenone to this compound with high enantiomeric excess and conversion rates . This method is advantageous due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Aminoethyl)thian-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
3-(1-Aminoethyl)thian-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-(1-Aminoethyl)thian-3-ol exerts its effects involves interactions with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The thian-3-ol ring may also play a role in stabilizing these interactions. Detailed studies are required to fully elucidate the molecular pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Aminoethyl)oxetan-3-ol: Similar structure but with an oxetane ring instead of a thian-3-ol ring.
3-(1-Aminoethyl)phenol: Features a phenol ring instead of a thian-3-ol ring.
Uniqueness
3-(1-Aminoethyl)thian-3-ol is unique due to its thian-3-ol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H15NOS |
|---|---|
Molekulargewicht |
161.27 g/mol |
IUPAC-Name |
3-(1-aminoethyl)thian-3-ol |
InChI |
InChI=1S/C7H15NOS/c1-6(8)7(9)3-2-4-10-5-7/h6,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
ZYZPCOFSAPCFCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CCCSC1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13226707.png)

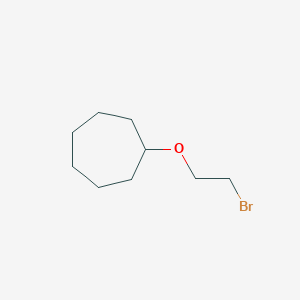
![N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13226724.png)

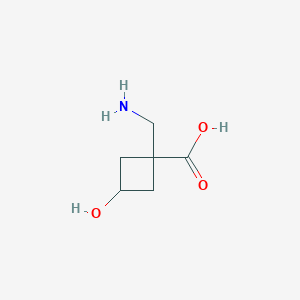
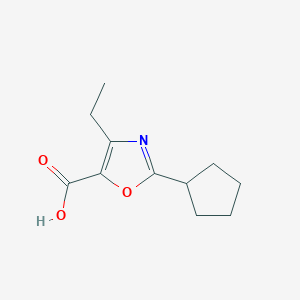
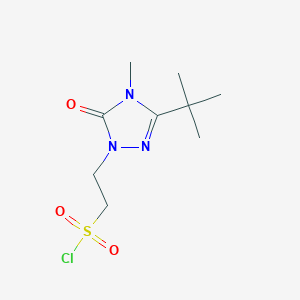
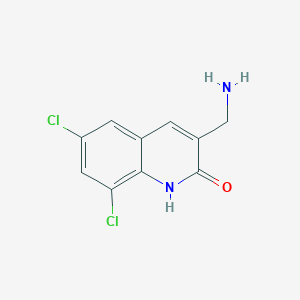

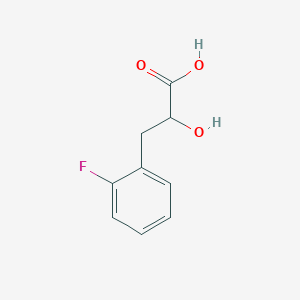
![2-[1-(Aminomethyl)cyclohexyl]acetamide](/img/structure/B13226761.png)
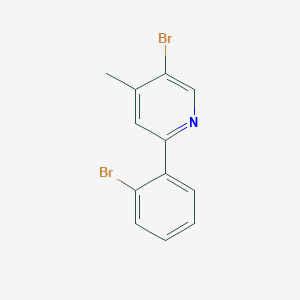
![4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13226790.png)
